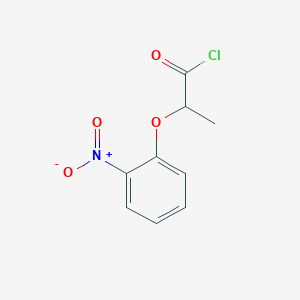
2-(2-Nitrophenoxy)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Nitrophenoxy)propanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 .
Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenoxy)propanoyl chloride” consists of a propanoyl chloride group attached to a nitrophenoxy group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Nitrophenoxy)propanoyl chloride” include a molecular weight of 229.62 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .科学的研究の応用
Corrosion Inhibition
One notable application is in corrosion inhibition, where related nitrophenyl compounds have demonstrated effectiveness. For example, Yttrium 3-(4-nitrophenyl)-2-propenoate was studied for its efficiency as a corrosion inhibitor for copper alloy in chloride solutions, showing significant protection against corrosion through the formation of protective films on the copper surface (Nam et al., 2016).
Photocatalytic Degradation
Studies have also focused on the photocatalytic degradation of nitrophenol compounds, indicating potential applications in environmental remediation. The formation of nitrophenols as a result of UV irradiation of phenol and nitrate in aqueous solutions, both in homogeneous phase and with TiO2, suggests a pathway for the photocatalytic breakdown of pollutants (Vione et al., 2001).
Chemical Synthesis and Protection
In chemical synthesis, related compounds like propargyloxycarbonyl chloride have been utilized for the protection of hydroxyl and amino functionalities in amino alcohols and aminophenols, showcasing their role in complex organic synthesis processes (Ramesh et al., 2005).
Polymer Science
In polymer science, novel polymers have been synthesized for specific applications, such as light-switchable polymers from cationic to zwitterionic forms, which have demonstrated utility in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
Catalysis and Sensor Development
Furthermore, gold nanoparticles hosted in a water-soluble polymer demonstrated potential as catalytic materials for electrochemical sensors, enabling the detection of nitrophenol isomers (Silva et al., 2014).
作用機序
Target of Action
Compounds similar to “2-(2-Nitrophenoxy)propanoyl chloride”, such as acyl chlorides, typically target nucleophilic sites in molecules . These sites are electron-rich and can form a bond by donating an electron pair to an electrophile .
Mode of Action
Acyl chlorides, for example, react with primary amines in a nucleophilic addition/elimination reaction . The nucleophile attacks the electrophilic carbon of the acyl group, leading to the formation of a substituted product .
Pharmacokinetics
These properties are crucial in determining a compound’s bioavailability .
特性
IUPAC Name |
2-(2-nitrophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSJVEATDQEPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

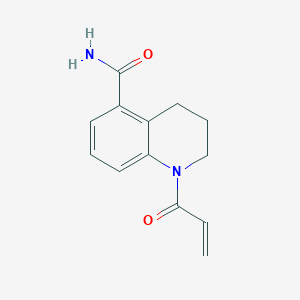

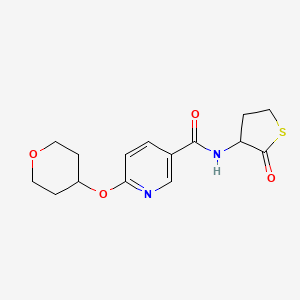


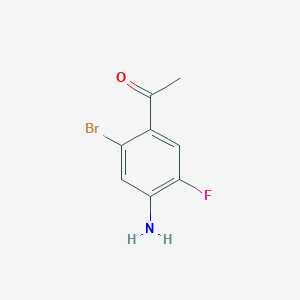
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)
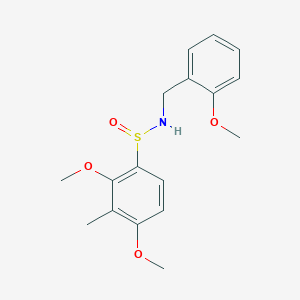
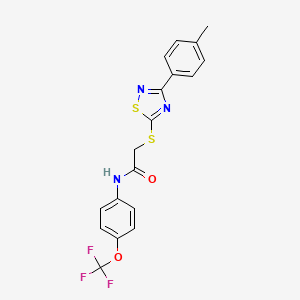
![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)
